![molecular formula C9H11N5 B1487143 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2097970-10-8](/img/structure/B1487143.png)

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Overview

Description

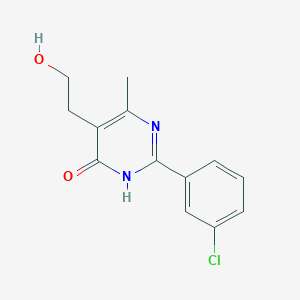

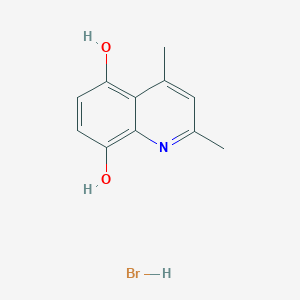

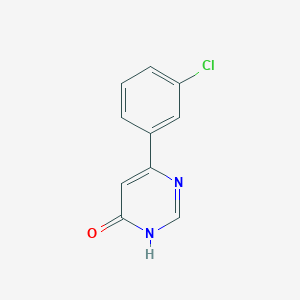

“6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a chemical compound with the molecular formula C9H11N5. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction between various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .

Molecular Structure Analysis

The molecular structure of “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” consists of a cyclopropyl group attached to an imidazo[1,2-b]pyrazole ring, which is further substituted with a carboximidamide group.

Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide and its derivatives are of interest due to their unique chemical properties, which include the ability to participate in various bonding and reactions due to the presence of multiple functional groups. These compounds demonstrate interesting electronic and structural characteristics, such as π-electron delocalization and potential for hydrogen bonding, which can be leveraged in synthetic chemistry and material science (V. Kettmann, J. Svetlik, J. Kubišta, 2004).

Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,2-b]pyrazole derivatives have been explored for creating novel heterocycles and bridged heterocyclic ring systems. These processes involve cyclizations and cyclocondensations with various reagents, leading to the formation of complex molecules that could have pharmaceutical and material applications (J. Svetlik, T. Liptaj, 2002).

Antimicrobial Activity

Some derivatives of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have shown antimicrobial activity. The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their evaluation against various microbial strains reveal potential antimicrobial applications. This highlights the chemical's utility in developing new antimicrobial agents (B. Jyothi, N. Madhavi, 2019).

Crystal Structure Analysis

Crystal structure analysis of imidazo[1,2-b]pyrazole derivatives provides insights into their molecular geometry, electronic structure, and potential interaction mechanisms. Such studies are crucial for understanding the compound's reactivity and for designing molecules with desired physical and chemical properties (Li et al., 2009).

Anticancer and Antitumor Activity

Research into the anticancer and antitumor activity of imidazo[1,2-b]pyrazole derivatives has shown promising results. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, offering a pathway to developing new chemotherapeutic agents (P. Prasad, Anirudhdha G. Kalola, Manish P. Patel, 2018).

properties

IUPAC Name |

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-8(11)6-7(5-1-2-5)13-14-4-3-12-9(6)14/h3-5,13H,1-2H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOOZERABUCZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=NC=CN3N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)